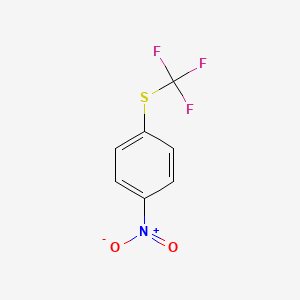

4-(Trifluoromethylthio)nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLBHPYCTYQBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400874 | |

| Record name | 4-(Trifluoromethylthio)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-66-7 | |

| Record name | 4-(Trifluoromethylthio)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)nitrobenzene

Abstract

The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a pivotal strategy in modern medicinal and agrochemical research. This functional group is prized for its ability to confer unique physicochemical properties, such as high lipophilicity and metabolic stability, which can significantly enhance the bioactivity and pharmacokinetic profiles of drug candidates and agrochemicals.[1][2] 4-(Trifluoromethylthio)nitrobenzene is a key building block in the synthesis of these complex molecules. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of Sandmeyer-type reactions, Ullmann-type couplings, and electrophilic trifluoromethylthiolation, offering detailed experimental protocols and expert insights into the practical nuances of each methodology.

Introduction: The Significance of the Trifluoromethylthio Moiety

The trifluoromethylthio (SCF₃) group has emerged as a crucial substituent in the design of novel pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity, as indicated by a Hansch parameter (π) of 1.44, can dramatically improve a molecule's metabolic stability and membrane permeability.[1][2] These properties are highly desirable in drug discovery, leading to enhanced efficacy and better pharmacokinetic profiles. The synthesis of key intermediates bearing the SCF₃ group, such as this compound, is therefore of paramount importance. This guide will provide a detailed examination of the most effective methods for its preparation.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. The three primary strategies that will be discussed are:

-

Sandmeyer-Type Trifluoromethylthiolation: A versatile method starting from the readily available 4-nitroaniline.

-

Ullmann-Type Coupling: A copper-catalyzed cross-coupling reaction utilizing a 4-halonitrobenzene precursor.

-

Electrophilic Trifluoromethylthiolation: The direct introduction of the SCF₃ group onto the nitrobenzene ring using a potent electrophilic reagent.

The following sections will provide a detailed exploration of each of these methodologies, complete with mechanistic insights and practical experimental protocols.

Sandmeyer-Type Trifluoromethylthiolation of 4-Nitroaniline

The Sandmeyer reaction provides a robust and widely applicable method for the conversion of aromatic amines to a variety of functional groups via a diazonium salt intermediate.[3] This approach is particularly well-suited for the synthesis of this compound from 4-nitroaniline.

Mechanistic Overview

The Sandmeyer-type trifluoromethylthiolation proceeds through a multi-step mechanism, which can be visualized as follows:

Figure 1: General workflow for the Sandmeyer-type trifluoromethylthiolation of 4-nitroaniline.

The reaction is initiated by the diazotization of 4-nitroaniline in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid. The resulting 4-nitrobenzenediazonium salt is then treated with a copper(I) trifluoromethylthiolate species, often generated in situ, or a combination of a copper catalyst and a trifluoromethylthiolating agent like tetramethylammonium trifluoromethanethiolate (Me₄NSCF₃).[4] The reaction is believed to proceed via a radical mechanism involving a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a trifluoromethylthio radical or a copper-bound trifluoromethylthio species to yield the final product.

Experimental Protocol

This protocol is a representative procedure for the Sandmeyer-type trifluoromethylthiolation of 4-nitroaniline.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitroaniline | 138.12 | 1.38 g | 10.0 mmol |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 mmol |

| Hydrochloric Acid (HCl, conc.) | 36.46 | 3.0 mL | ~36 mmol |

| Copper(I) Thiocyanate (CuSCN) | 121.63 | 0.61 g | 5.0 mmol |

| Tetramethylammonium trifluoromethanethiolate (Me₄NSCF₃) | 175.21 | 2.10 g | 12.0 mmol |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Diazotization: In a 100 mL round-bottom flask cooled in an ice-water bath, dissolve 4-nitroaniline (1.38 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (3.0 mL) and water (10 mL). To this stirred suspension, add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at 0-5 °C.

-

Trifluoromethylthiolation: In a separate 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, suspend copper(I) thiocyanate (0.61 g, 5.0 mmol) and tetramethylammonium trifluoromethanethiolate (2.10 g, 12.0 mmol) in acetonitrile (40 mL). Cool this mixture to 0 °C.

-

Reaction: Slowly add the cold diazonium salt solution from step 1 to the stirred suspension from step 2 over a period of 30 minutes. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Ullmann-Type Coupling of 4-Halonitrobenzenes

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom and carbon-carbon bonds.[5][6] Its application to the synthesis of aryl trifluoromethyl thioethers provides a powerful alternative to the Sandmeyer approach, particularly when starting from readily available 4-halonitrobenzenes.

Mechanistic Considerations

The Ullmann-type coupling reaction for the synthesis of this compound is believed to proceed through the following general steps:

Figure 2: Simplified catalytic cycle for the Ullmann-type trifluoromethylthiolation.

The reaction is initiated by the formation of a copper(I) trifluoromethylthiolate species. This active copper reagent then undergoes oxidative addition with the 4-halonitrobenzene (typically an iodo- or bromo- derivative). The resulting aryl-copper(III) intermediate then undergoes reductive elimination to form the desired this compound and regenerate the copper(I) catalyst. The use of a high-boiling polar solvent such as DMF or NMP is often necessary to facilitate the reaction.

Experimental Protocol

This protocol outlines a general procedure for the copper-catalyzed trifluoromethylthiolation of 4-iodonitrobenzene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Iodonitrobenzene | 249.01 | 2.49 g | 10.0 mmol |

| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1.0 mmol |

| Silver Trifluoromethanethiolate (AgSCF₃) | 208.94 | 2.51 g | 12.0 mmol |

| 1,10-Phenanthroline | 180.21 | 0.36 g | 2.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 4-iodonitrobenzene (2.49 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), silver trifluoromethanethiolate (2.51 g, 12.0 mmol), and 1,10-phenanthroline (0.36 g, 2.0 mmol).

-

Reaction Execution: Evacuate and backfill the Schlenk tube with nitrogen three times. Add anhydrous N,N-dimethylformamide (50 mL) via syringe. Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours with vigorous stirring.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield this compound.

Electrophilic Trifluoromethylthiolation of Nitrobenzene

Direct electrophilic trifluoromethylthiolation of an aromatic ring offers a more convergent synthetic route. However, the strong deactivating effect of the nitro group makes the electrophilic aromatic substitution on nitrobenzene challenging.[7] This necessitates the use of highly reactive electrophilic trifluoromethylthiolating reagents and often requires a catalyst to promote the reaction.

Reagents and Mechanism

A variety of electrophilic trifluoromethylthiolating reagents have been developed, with N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide being among the most effective and user-friendly.[8][9] The reaction is believed to proceed via a standard electrophilic aromatic substitution mechanism, where the trifluoromethylthio group acts as the electrophile.

Figure 3: Proposed mechanism for electrophilic trifluoromethylthiolation of nitrobenzene.

The reaction is often catalyzed by a Lewis acid, such as iron(III) chloride, which activates the electrophilic reagent, making the trifluoromethylthio group more susceptible to nucleophilic attack by the aromatic ring.[10] The nitro group directs the incoming electrophile to the meta position; however, forcing conditions may lead to a mixture of isomers.

Experimental Protocol

This protocol provides a general method for the electrophilic trifluoromethylthiolation of nitrobenzene using N-(Trifluoromethylthio)saccharin.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Nitrobenzene | 123.11 | 1.23 g (1.0 mL) | 10.0 mmol |

| N-(Trifluoromethylthio)saccharin | 283.23 | 3.12 g | 11.0 mmol |

| Iron(III) Chloride (FeCl₃), anhydrous | 162.20 | 0.16 g | 1.0 mmol |

| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous iron(III) chloride (0.16 g, 1.0 mmol) and N-(Trifluoromethylthio)saccharin (3.12 g, 11.0 mmol).

-

Reaction Execution: Add anhydrous 1,2-dichloroethane (50 mL) followed by nitrobenzene (1.23 g, 10.0 mmol). Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by carefully adding 50 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to isolate the 3-(Trifluoromethylthio)nitrobenzene and any other isomers formed.

Conclusion and Future Outlook

The synthesis of this compound is a critical step in the development of new pharmaceuticals and agrochemicals. This guide has detailed three robust synthetic strategies: the Sandmeyer-type reaction of 4-nitroaniline, the Ullmann-type coupling of 4-halonitrobenzenes, and the electrophilic trifluoromethylthiolation of nitrobenzene. Each method offers distinct advantages and challenges, and the choice of route will depend on the specific requirements of the synthesis.

The Sandmeyer reaction is often favored for its reliability and the low cost of the starting material. The Ullmann coupling provides a valuable alternative, especially for large-scale synthesis where the handling of diazonium salts may be a concern. Electrophilic trifluoromethylthiolation, while conceptually straightforward, is hampered by the deactivated nature of the nitrobenzene ring.

Future research in this area will likely focus on the development of more efficient and milder catalytic systems for both the Ullmann and electrophilic trifluoromethylthiolation reactions. The discovery of new, more potent, and selective electrophilic trifluoromethylthiolating reagents will also be a key area of investigation. As the demand for novel bioactive molecules containing the SCF₃ group continues to grow, the development of efficient and scalable syntheses of key building blocks like this compound will remain a vital area of research.

References

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

4-(Trifluoromethylthio)nitrobenzene chemical properties

An In-depth Technical Guide to 4-(Trifluoromethylthio)nitrobenzene

Abstract

This compound is a critical aromatic intermediate characterized by the presence of two powerful electron-withdrawing groups: a nitro (-NO₂) moiety and a trifluoromethylthio (-SCF₃) group. This unique electronic structure renders the benzene ring highly activated towards specific chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, core reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Physical Properties

This compound, also known as p-nitrophenyl trifluoromethyl sulfide, is a yellow crystalline solid at standard conditions.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 403-66-7 | [2][3] |

| Molecular Formula | C₇H₄F₃NO₂S | [2][3] |

| Molecular Weight | 223.17 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [1][3] |

| Melting Point | 41-43 °C | [1] |

| Boiling Point | 115 °C (at 20 Torr) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [1] |

| IUPAC Name | 1-nitro-4-(trifluoromethylsulfanyl)benzene | [2] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. While specific spectra are instrument-dependent, the expected profile includes:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum will display signals in the aromatic region, typically as two distinct doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The strong deshielding effect of the -NO₂ and -SCF₃ groups shifts these signals downfield.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, with the carbons directly attached to the electron-withdrawing substituents being significantly deshielded. The carbon of the -CF₃ group will also be observable.[2]

-

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the -SCF₃ group.[2]

-

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis will show a molecular ion peak (M⁺) corresponding to its exact mass (222.9915 Da).[2] The fragmentation pattern will be consistent with the loss of groups like -NO₂, -F, and -CF₃.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-F bonds of the trifluoromethyl group.

Synthesis and Manufacturing

The synthesis of this compound typically involves the trifluoromethylthiolation of an appropriate 4-nitro-substituted benzene precursor. A plausible and efficient laboratory-scale synthesis can be conceptualized from 4-nitrothiophenol.

Caption: Proposed synthetic workflow for this compound.

This process requires careful control of reaction conditions to achieve high yield and purity, a specialty of fine chemical manufacturers.[4]

Chemical Reactivity and Core Transformations

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents. Both the -NO₂ and -SCF₃ groups strongly deactivate the aromatic ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient character of the benzene ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions. This is particularly true if a suitable leaving group (like a halogen) is present on the ring. Even without a halogen, the activation provided by the -NO₂ and -SCF₃ groups facilitates attack by strong nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an activated carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system and is significantly stabilized by the nitro group's resonance and inductive effects.[5][6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Reduction of the Nitro Group

The most significant and widely utilized transformation of this compound is the selective reduction of its nitro group to an amine. This reaction yields 4-(Trifluoromethylthio)aniline , a highly valuable intermediate for building more complex molecules, especially in drug discovery.[3]

The key to this transformation is chemoselectivity—the reduction must occur without affecting the trifluoromethylthio group or the aromatic ring. A variety of reagents and conditions can achieve this with high efficiency.

-

Catalytic Hydrogenation: This is often the method of choice, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[7] It is clean and typically high-yielding.

-

Metal/Acid Reduction: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid) are robust and effective for reducing aromatic nitro groups.[7][8]

-

Transfer Hydrogenation: Reagents like ammonium formate in the presence of a catalyst can also be used as a hydrogen source.

-

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities.[7][9]

Caption: Key transformation: Reduction to 4-(Trifluoromethylthio)aniline.

Applications in Research and Drug Development

The trifluoromethylthio (-SCF₃) group is considered a "lipophilic electron-withdrawing group" and is of great interest in medicinal chemistry and agrochemical design. Its incorporation into molecules can significantly enhance key properties:

-

Improved Lipophilicity: The -SCF₃ group increases the molecule's fat-solubility, which can improve its ability to cross biological membranes and enhance bioavailability.[4]

-

Enhanced Metabolic Stability: The C-F bonds are extremely strong, and the -SCF₃ group is resistant to metabolic degradation, which can prolong the active lifetime of a drug in the body.[4]

-

Modulation of Binding Affinity: The unique electronic and steric properties of the -SCF₃ group can lead to stronger and more selective binding to biological targets like enzymes and receptors.[4]

Therefore, this compound, and its primary derivative 4-(Trifluoromethylthio)aniline, serve as crucial starting materials for synthesizing active pharmaceutical ingredients (APIs) and pesticides where these properties are highly desired.[1][4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on available Safety Data Sheets (SDS), the following guidelines are essential:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition as dust formation can be a hazard.[10][11][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[10][12]

-

First Aid: In case of contact, flush the affected area (skin or eyes) with copious amounts of water. If inhaled, move the victim to fresh air. Seek medical attention if irritation or symptoms persist.[12]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the combined activating and modulating effects of its nitro and trifluoromethylthio substituents. Its well-defined reactivity, particularly the selective reduction of the nitro group, provides a reliable pathway to introduce the valuable -SCF₃ moiety into advanced molecular scaffolds. This makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries, enabling the development of next-generation drugs and crop protection agents with enhanced efficacy and optimized physicochemical properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 404-73-9, Benzene, 1-chloro-2-nitro-4-[(trifluoromethyl)thio]-. [Link]

-

PubChem. P-Nitrobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. [Link]

-

NINGBO G.T.R. Import & Export Co., Ltd. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [Link]

-

TradeWheel. This compound CAS:403-66-7. [Link]

-

ChemBK. 2-methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylthio]benzene. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. [Link]

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

ResearchGate. The mass spectrum of the purified nitrobenzene product and reference. [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

-

Carl ROTH. SAFETY DATA SHEET - Nitrobenzene. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]

-

YouTube. 44d: Electrophilic aromatic substitution on benzene with nitro group. [Link]

-

Reddit. Reduction of nitro group in the presence of a nitrile : r/chemistry. [Link]

-

Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

Sources

- 1. This compound CAS 403-66-7, High Purity & Best Price for Pharmaceutical Applications [nbinnochem.com]

- 2. This compound | C7H4F3NO2S | CID 4210035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 403-66-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 4-(Trifluoromethylthio)nitrobenzene (CAS 403-66-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-(Trifluoromethylthio)nitrobenzene, identified by the CAS number 403-66-7, is a specialized aromatic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a nitro group and a trifluoromethylthio (-SCF₃) group on a benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. The trifluoromethylthio group, in particular, is of high interest in drug discovery as it can significantly enhance a molecule's lipophilicity and metabolic stability, properties that are crucial for developing effective therapeutic agents. This guide provides a comprehensive overview of the physical properties, safety considerations, and synthetic utility of this important chemical building block.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the choice of reaction conditions, purification methods, and appropriate storage.

| Property | Value | Source(s) |

| CAS Number | 403-66-7 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₃NO₂S | [3][4][5][6] |

| Molecular Weight | 223.17 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 41-43 °C | [5] |

| Boiling Point | 222-224 °C; 201.4 °C at 760 mmHg | [5][6] |

| Density | 1.5 g/cm³ | [6] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [5] |

Strategic Importance in Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of both an electron-withdrawing nitro group and a lipophilic trifluoromethylthio group allows for a range of chemical transformations.

Pharmaceutical and Agrochemical Applications:

This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[5] The trifluoromethylthio moiety is particularly valued in drug design for its ability to improve a drug candidate's metabolic stability and cell membrane permeability.[7] In the agrochemical industry, it serves as an intermediate for the development of new pesticides and herbicides.[5][7]

Key Chemical Transformations:

The most common and impactful reaction involving this compound is the reduction of the nitro group to an amine. This transformation yields 4-(trifluoromethylthio)aniline, a crucial precursor for a wide variety of further chemical modifications, including amide bond formation, diazotization, and carbon-carbon bond-forming reactions.

Experimental Protocol: Reduction of this compound

The following is a representative, field-proven protocol for the reduction of the nitro group of this compound to the corresponding aniline. This procedure is a foundational step for many synthetic routes in drug discovery.

Objective: To synthesize 4-(trifluoromethylthio)aniline from this compound.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), iron powder (5.0 eq), and a 4:1 mixture of ethanol and water.

-

Initiation: Add ammonium chloride (1.0 eq) to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethylthio)aniline.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if needed.

Causality Behind Experimental Choices:

-

Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro compounds. The ammonium chloride acts as an electrolyte to facilitate the reaction.

-

Ethanol/water solvent system is used to dissolve the organic substrate while also being compatible with the inorganic reagents.

-

TLC monitoring is a crucial step to ensure the reaction goes to completion and to avoid over- or under-reaction, which can complicate purification.

-

Aqueous workup and extraction are standard procedures to separate the organic product from the inorganic byproducts and the aqueous solvent.

Caption: Workflow for the reduction of this compound.

Safety and Handling: A Scientist's Responsibility

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

First Aid Measures:

-

In Case of Skin Contact: Wash off with soap and plenty of water.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[2]

-

If Swallowed: Seek medical attention.[1]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

Spectroscopic Data for Characterization

Characterization of this compound and its reaction products is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the molecule.[9][10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive nitro group and a property-enhancing trifluoromethylthio group makes it a key building block in modern organic synthesis. A thorough understanding of its physical properties, coupled with stringent adherence to safety protocols, will enable researchers to effectively and safely leverage this compound in their synthetic endeavors.

References

-

This compound CAS:403-66-7. (n.d.). ExportersIndia. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-Trifluoromethylthio-1-nitrobenzene - MS (GC) Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-Trifluoromethylthio-1-nitrobenzene - 19F NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

4-(Trifluoromethoxy)nitrobenzene: A Cornerstone for Pharma and Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. aksci.com [aksci.com]

- 3. This compound | C7H4F3NO2S | CID 4210035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 403-66-7 [chemicalbook.com]

- 5. This compound CAS 403-66-7, High Purity & Best Price for Pharmaceutical Applications [nbinnochem.com]

- 6. This compound | CAS#:403-66-7 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. This compound(403-66-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

structure elucidation of 4-(Trifluoromethylthio)nitrobenzene

An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethylthio)nitrobenzene

Authored by: A Senior Application Scientist

Preamble: The Analytical Imperative

In the landscape of modern drug discovery and materials science, organofluorine compounds are of paramount importance. The strategic introduction of fluorine-containing functional groups, such as the trifluoromethylthio (-SCF₃) moiety, can dramatically alter a molecule's pharmacokinetic and physicochemical properties. This compound serves as a critical building block in this domain. Its precise structural verification is not merely an academic exercise; it is the bedrock upon which subsequent synthesis, reaction mechanism studies, and biological testing are built. Mischaracterization can lead to wasted resources, misinterpreted data, and failed development pipelines.

This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow for the unambiguous . We will proceed as an analytical chemist would: starting with foundational data, progressively layering more complex spectroscopic information, and ensuring each piece of evidence cross-validates the others to construct an unassailable structural proof.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first questions in any structural puzzle are "What are the constituent atoms?" and "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer these.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is used.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced via direct infusion or through a liquid chromatography system. Data is acquired in positive or negative ion mode to identify the molecular ion peak ([M]⁺ or [M]⁻) or a common adduct ([M+H]⁺, [M+Na]⁺).

-

Data Analysis: The exact mass of the most intense ion in the molecular ion cluster is measured to four or more decimal places. This value is then processed by the instrument's software to generate a list of possible elemental compositions.

Data Interpretation and Causality

For this compound, HRMS provides an exact mass of approximately 222.9915 Da.[1] This experimental value is compared against theoretical masses for potential chemical formulas.

| Parameter | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂S | [1][2] |

| Molecular Weight | 223.17 g/mol | [1][2] |

| Exact Mass | 222.991484 Da | [1][3] |

The formula C₇H₄F₃NO₂S provides the best fit, confirming the elemental composition. From this, we calculate the Degree of Unsaturation (DoU) , a crucial first clue to the overall structure.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (4/2) - (3/2) + (1/2) = 6

A DoU of 6 is highly indicative of an aromatic system. A benzene ring accounts for 4 degrees (one ring and three double bonds). The remaining 2 degrees must be accounted for by other double bonds, such as those in the nitro group (N=O). This initial calculation immediately focuses our subsequent analysis on a substituted benzene ring.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and powerful tool for this purpose. It works by detecting the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.[4]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-IR), a small amount of the solid is simply placed onto the ATR crystal.[5][6]

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.

Spectral Analysis and Key Insights

The FT-IR spectrum of this compound provides clear evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100 | Aromatic C-H stretch | Confirms the presence of a benzene ring.[4] |

| ~1525 & ~1350 | Asymmetric & Symmetric NO₂ stretch | Strong, characteristic bands confirming the nitro group. |

| ~1100-1200 | C-F stretching vibrations | Strong absorptions indicative of the CF₃ group.[7] |

| ~850 | C-H out-of-plane bending | Suggests a 1,4-disubstituted (para) benzene ring. |

The combined evidence from HRMS and FT-IR strongly supports the hypothesis of a para-disubstituted nitrobenzene ring bearing a trifluoromethylthio group. The next step is to use Nuclear Magnetic Resonance (NMR) to definitively map the molecular skeleton.

Part 3: Definitive Structural Mapping with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For an organofluorine compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.[8]

Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

A. ¹H NMR Spectroscopy: Probing the Aromatic System

The ¹H NMR spectrum reveals the number and environment of hydrogen atoms. For a 1,4-disubstituted benzene ring with two different electron-withdrawing groups, a characteristic AA'BB' system is expected, which often appears as two distinct doublets.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Doublet (d) | 2H | Hₐ (ortho to -NO₂) | The strongly electron-withdrawing nitro group deshields adjacent protons, shifting them downfield. |

| ~7.8 | Doublet (d) | 2H | Hₑ (ortho to -SCF₃) | Protons adjacent to the less withdrawing -SCF₃ group are less deshielded and appear upfield relative to Hₐ. |

The observation of two signals, each integrating to 2H, and their splitting into doublets with a typical ortho coupling constant (J ≈ 8-9 Hz), is conclusive evidence for a 1,4-disubstitution pattern.

B. ¹⁹F NMR Spectroscopy: The Unmistakable Signature

¹⁹F NMR is highly sensitive and provides a specific window into the fluorine-containing part of the molecule.[9] The chemical shift of the -SCF₃ group is distinct from that of a -CF₃ group directly attached to an aromatic ring.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -43 | Singlet (s) | The three fluorine atoms of the -SCF₃ group are equivalent and are not coupled to any nearby protons. The chemical shift is characteristic of a trifluoromethylthio group attached to an aromatic ring.[10] |

This single, sharp peak in the ¹⁹F NMR spectrum is unambiguous proof of the trifluoromethylthio moiety and its chemical environment.

C. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the symmetry of the 1,4-disubstituted ring, only four signals are expected for the aromatic carbons, plus one for the trifluoromethyl carbon.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~150 | Singlet (s) | C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group, highly deshielded. |

| ~135 | Singlet (s) | C-SCF₃ | Quaternary carbon attached to the sulfur atom. |

| ~128 | Quartet (q) | -SCF₃ | The carbon is split into a quartet by the three attached fluorine atoms (¹JCF coupling). Its chemical shift is characteristic for a CF₃ group. |

| ~126 | Singlet (s) | CH (ortho to -SCF₃) | Aromatic CH carbons. |

| ~124 | Singlet (s) | CH (ortho to -NO₂) | Aromatic CH carbons. |

The presence of four aromatic signals confirms the 1,4-substitution pattern. The observation of a quartet around 128 ppm is the definitive signature of the CF₃ carbon, confirming the findings from ¹⁹F NMR.

Annotated Molecular Structure

Caption: Annotated structure of this compound.

Part 4: Final Confirmation with Mass Spectrometry Fragmentation

While HRMS gives the molecular formula, analyzing the fragmentation pattern from a Gas Chromatography-Mass Spectrometry (GC-MS) experiment provides corroborating evidence for the connectivity of the atoms. In GC-MS, the molecule is ionized (typically by Electron Ionization, EI), causing it to break apart into characteristic fragments.[4]

Predicted Fragmentation Pattern:

| m/z (mass-to-charge) | Fragment | Significance |

| 223 | [C₇H₄F₃NO₂S]⁺ | Molecular Ion (M⁺).[3] |

| 177 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatics. |

| 154 | [C₆H₄F₃S]⁺ | Loss of the nitro group and a fluorine radical, or a rearrangement. |

| 108 | [C₆H₄S]⁺ | Loss of the CF₃ group from the [M - NO₂]⁺ fragment. |

| 69 | [CF₃]⁺ | A very common fragment indicating the presence of a trifluoromethyl group. |

The observation of these specific fragments, particularly the loss of NO₂ and the presence of a CF₃⁺ ion, serves as a final, self-validating check on the structure deduced from NMR and IR spectroscopy.

Conclusion

The structure of this compound is confirmed through a multi-technique, logically sequenced analytical approach. HRMS established the elemental formula (C₇H₄F₃NO₂S) and degree of unsaturation. FT-IR identified the key nitro and trifluoromethylthio functional groups and suggested a para-substitution pattern. A comprehensive NMR analysis (¹H, ¹³C, ¹⁹F) provided definitive proof of the 1,4-disubstituted aromatic ring and the precise nature of the substituents. Finally, GC-MS fragmentation analysis corroborated the proposed connectivity. Each piece of data reinforces the others, leading to an unambiguous assignment. This rigorous, evidence-based workflow ensures the highest degree of scientific integrity and trustworthiness, which is essential for researchers, scientists, and drug development professionals who rely on this compound.

References

-

Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. (2023). [Link]

-

Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. PubMed. (n.d.). [Link]

-

This compound. PubChem, National Center for Biotechnology Information. (n.d.). [Link]

-

Supporting Information for a scientific article. American Chemical Society. (n.d.). [Link]

-

The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). (1959). [Link]

-

Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Publications. (2017). [Link]

-

Supporting information. The Royal Society of Chemistry. (n.d.). [Link]

-

A novel organofluorine-specific analysis for new fluorometabolite discovery. Institute of Microbiology, Chinese Academy of Sciences. (2012). [Link]

-

4-Trifluoromethylthio-1-nitrobenzene - Optional[19F NMR]. SpectraBase. (n.d.). [Link]

-

Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. (n.d.). [Link]

-

4-Trifluoromethylthio-1-nitrobenzene - Optional[13C NMR]. SpectraBase. (n.d.). [Link]

-

Evaluation of analytical methods for fluorine in biological and related materials. PubMed. (n.d.). [Link]

-

Real-Time Spectroscopic Analysis Enabling - Amanote Research. Amanote Research. (n.d.). [Link]

-

1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Human Metabolome Database. (n.d.). [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. (n.d.). [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. (n.d.). [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. (n.d.). [Link]

-

This compound. Chemsrc. (n.d.). [Link]

-

4-Fluoro-1-nitro-2-(trifluoromethyl)benzene - Optional[13C NMR]. SpectraBase. (n.d.). [Link]

-

1-Nitro-4-(trifluoromethoxy)benzene. PubChem, National Center for Biotechnology Information. (n.d.). [Link]

-

4-Trifluoromethylthio-1-nitrobenzene - Optional[MS (GC)]. SpectraBase. (n.d.). [Link]

Sources

- 1. This compound | C7H4F3NO2S | CID 4210035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 403-66-7 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. english.im.cas.cn [english.im.cas.cn]

- 9. collectionscanada.ca [collectionscanada.ca]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethylthio (SCF₃) group is of paramount importance in medicinal chemistry and materials science, imparting unique electronic properties and high lipophilicity to organic molecules. Understanding the reactivity and regioselectivity of trifluoromethylthiobenzene in electrophilic aromatic substitution (EAS) is crucial for the rational design and synthesis of novel compounds with desired properties. This technical guide provides a comprehensive overview of the electronic effects of the SCF₃ substituent, its influence on the reactivity and orientation of EAS reactions, and detailed insights into specific transformations including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Mechanistic interpretations, supported by experimental evidence and theoretical calculations, are presented to elucidate the underlying principles governing these reactions.

Introduction: The Significance of the Trifluoromethylthio Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design and materials science. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention due to its unique combination of properties. It is a strongly electron-withdrawing group, which can enhance the metabolic stability of a molecule.[1] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability.[2] Consequently, molecules bearing the SCF₃ moiety are extensively utilized in the development of pharmaceuticals and agrochemicals.[1][3]

Phenyl trifluoromethyl sulfide, also known as trifluoromethylthiobenzene, serves as a fundamental building block for the synthesis of more complex trifluoromethylthiolated aromatic compounds.[4] A thorough understanding of its behavior in electrophilic aromatic substitution (EAS) reactions is therefore essential for synthetic chemists. This guide aims to provide an in-depth analysis of the factors governing these reactions, moving beyond general principles to offer specific insights relevant to this important substrate.

Electronic Properties of the Trifluoromethylthio (SCF₃) Group: A Tale of Two Effects

The directing effect and reactivity of a substituent in electrophilic aromatic substitution are dictated by the interplay of inductive and resonance effects. The SCF₃ group presents a fascinating case where these two effects are in opposition.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the aromatic ring. This powerful electron-withdrawing inductive effect deactivates the benzene ring towards electrophilic attack, making it less nucleophilic than benzene itself.[5]

-

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can, in principle, be delocalized into the aromatic π-system. This donation of electron density via resonance would activate the ortho and para positions and stabilize the corresponding cationic intermediates (arenium ions).

However, the strong -I effect of the CF₃ group significantly diminishes the electron-donating ability of the sulfur atom. Quantitative assessment through Hammett substituent constants reveals that the SCF₃ group is strongly electron-withdrawing, with positive σ_meta and σ_para values.[6] This indicates that the inductive effect is the dominant factor governing its electronic influence.

The Directing Effect of the SCF₃ Group: A Meta-Director by Inductive Control

Based on its strong deactivating nature, the SCF₃ group is predicted to be a meta-director in electrophilic aromatic substitution.[7] This can be rationalized by examining the stability of the possible resonance structures of the carbocation intermediate (Wheland intermediate or σ-complex) formed upon electrophilic attack.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing SCF₃ group. This is a highly destabilized arrangement due to the proximity of the positive charge to the partial positive charge on the sulfur atom induced by the CF₃ group.

-

Meta Attack: In contrast, attack at the meta position ensures that the positive charge is never located on the carbon atom bearing the SCF₃ substituent. The positive charge is delocalized over three other carbon atoms, avoiding the highly destabilizing scenario seen in ortho and para attack.

Therefore, the transition state leading to the meta intermediate is lower in energy, making meta substitution the favored pathway.

Figure 1: Energy profile of electrophilic attack on trifluoromethylthiobenzene.

Key Electrophilic Aromatic Substitution Reactions of Trifluoromethylthiobenzene

Due to the deactivating nature of the SCF₃ group, electrophilic aromatic substitution on trifluoromethylthiobenzene generally requires forcing conditions compared to benzene.

Nitration

The nitration of aromatic compounds is a cornerstone of organic synthesis. For deactivated substrates like trifluoromethylthiobenzene, a potent nitrating system is required.

Typical Protocol:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Conditions: The reaction is typically carried out at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature, to manage the exothermic nature of the reaction and minimize side reactions.

-

Work-up: The reaction mixture is carefully poured onto ice, and the product is extracted with an organic solvent.

Regioselectivity:

While the SCF₃ group is predicted to be a meta-director, experimental observations can sometimes be more complex. The formation of meta-nitro(trifluoromethylthio)benzene is the expected major product. However, the potential for small amounts of ortho and para isomers should not be entirely discounted, especially under certain reaction conditions. Careful analysis of the product mixture, for instance by NMR spectroscopy, is crucial.

Halogenation (Bromination)

Halogenation of trifluoromethylthiobenzene also requires activation of the halogen to generate a sufficiently powerful electrophile.

Typical Protocol for Bromination:

-

Reagents: Molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is commonly employed.[8] The Lewis acid polarizes the Br-Br bond, creating a more electrophilic bromine species.

-

Conditions: The reaction is typically performed in an inert solvent, such as dichloromethane or carbon tetrachloride, at room temperature or with gentle heating.

-

Work-up: The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine, followed by extraction and purification.

Regioselectivity:

Similar to nitration, the primary product of bromination is expected to be 3-bromo(trifluoromethylthio)benzene. However, the existence of commercially available 4-bromophenyl trifluoromethyl sulfide suggests that the para isomer can also be synthesized, potentially through alternative synthetic routes or under specific electrophilic bromination conditions that favor para-substitution.[9][10] This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.

Friedel-Crafts Acylation

Friedel-Crafts reactions are pivotal for the formation of carbon-carbon bonds to an aromatic ring. However, they are notoriously difficult to perform on strongly deactivated substrates.

Challenges and Considerations:

-

Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required in stoichiometric amounts.[11] This is because the ketone product can coordinate with the Lewis acid, rendering it inactive.

-

Reaction Conditions: Forcing conditions, such as higher temperatures and longer reaction times, are often necessary.

-

Substrate Limitations: The strong deactivation of the ring by the SCF₃ group makes Friedel-Crafts acylation of trifluoromethylthiobenzene particularly challenging, and yields may be low.[12]

A Potential Protocol:

-

Reagents: An acyl chloride or anhydride and a stoichiometric amount of AlCl₃.

-

Conditions: The reaction would likely be conducted in a suitable solvent like dichloromethane or carbon disulfide at elevated temperatures.

-

Work-up: The reaction is quenched by carefully adding it to ice-water to hydrolyze the aluminum complexes, followed by extraction.

Given the challenges, alternative strategies for introducing acyl groups, such as through metal-catalyzed cross-coupling reactions, may be more efficient.

Figure 2: General workflow for Friedel-Crafts acylation of trifluoromethylthiobenzene.

Sulfonation

Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid.

Protocol Considerations:

-

Reagents: Fuming sulfuric acid is the reagent of choice for deactivated substrates. The electrophile is SO₃ or protonated SO₃.

-

Conditions: The reaction often requires heating to proceed at a reasonable rate.

-

Reversibility: A key feature of sulfonation is its reversibility. Heating the sulfonic acid product in dilute aqueous acid can reverse the reaction, which can be exploited for synthetic purposes.[13]

Expected Product:

The sulfonation of trifluoromethylthiobenzene is expected to yield 3-(trifluoromethylthio)benzenesulfonic acid as the major product.

Summary of Reactivity and Regioselectivity

The following table summarizes the expected outcomes for the electrophilic aromatic substitution of trifluoromethylthiobenzene.

| Reaction | Reagents | Expected Major Product | Key Considerations |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | meta-nitro(trifluoromethylthio)benzene | Forcing conditions may be required. |

| Bromination | Br₂, FeBr₃ | meta-bromo(trifluoromethylthio)benzene | para-isomer may be formed under certain conditions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (stoichiometric) | meta-acyl(trifluoromethylthio)benzene | Very challenging due to strong deactivation; low yields expected. |

| Sulfonation | Fuming H₂SO₄ | meta-(trifluoromethylthio)benzenesulfonic acid | Reversible reaction; requires heating. |

Conclusion and Future Outlook

The trifluoromethylthio group exerts a powerful deactivating and meta-directing influence on the benzene ring in electrophilic aromatic substitution, primarily driven by its strong inductive electron-withdrawing nature. While this provides a clear predictive framework, the synthesis of specific isomers, particularly para-substituted derivatives, may require non-classical approaches or a deeper investigation into the subtle interplay of electronic and steric effects under various reaction conditions.

For drug development professionals and synthetic chemists, a thorough understanding of these principles is critical for the efficient synthesis of novel trifluoromethylthiolated compounds. Future research in this area could focus on the development of novel catalytic systems that can overcome the inherent low reactivity of trifluoromethylthiobenzene and offer greater control over regioselectivity. Computational studies can also provide deeper insights into the reaction mechanisms and transition state energies, further guiding synthetic efforts.[9][14]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

- Phenyl Trifluoromethyl Sulfone: Properties, Applications, and Synthesis. (2025, October 23). ChemBeq.

- Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. (2025, May 28).

- Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. (2022, April 8).

- Superelectrophiles and the effects of trifluoromethyl substituents.

- Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes.

- 4-Bromophenyl trifluoromethyl sulfide.

- Friedel–Crafts reaction. Wikipedia.

- Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzo

- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2013).

- Electrophilic Arom

- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015, January 13). RSC Publishing.

- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015, July 23). PubMed.

- Electrophilic Aromatic Substitution. Williamson, K. L., & Masters, K. M. (2011). Macroscale and microscale organic experiments.

- Chapter 12: Reactions of Arenes: Electrophilic Arom

- A comparison of regioselectivity in electrophilic aromatic substitution...

- S-Trifluoromethylation of Aromatic Thiols. (2024, June 19). ChemistryViews.

- Sulfonation and Sulf

- 4-Bromophenyl trifluoromethyl sulphide. Apollo Scientific.

- Friedel–Crafts Acyl

- Computational Investigations of the Directing Effects of Sulfur Substituents in Electrophilic Aromatic Substitution.

- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. (2024, September 6). Refubium - Freie Universität Berlin.

- Hammett equ

- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl

- Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization.

- Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Experiment 11: Electrophilic Aromatic Substitution – Nitr

- Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015, November 11). YouTube.

- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen

- The Role of Phenyl Trifluoromethyl Sulfide in Modern Drug Discovery.

- 16.

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

- Ortho, meta and para substitution in aromatic compounds. (2018, February 27). YouTube.

- Electrophilic Aromatic Substitution (EAS)

- The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing.

- Electrophilic Aromatic Substitution. (2015, January 5). YouTube.

Sources

- 1. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 9. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(Trifluoromethylthio)nitrobenzene for Pharmaceutical and Research Applications

Introduction: The Significance of 4-(Trifluoromethylthio)nitrobenzene

This compound is a key organofluorine compound utilized as a building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring an electron-withdrawing nitro group and a lipophilic trifluoromethylthio group on a benzene scaffold, imparts specific chemical properties that are leveraged in drug design and chemical synthesis.

Understanding the solubility of this intermediate is not merely a procedural step; it is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, the economic and environmental viability of a synthetic process. Inadequate solubility can lead to poor reaction yields, difficulties in product isolation, and challenges in creating stable formulations. This guide provides an in-depth analysis of the solubility profile of this compound, supported by a robust, field-tested experimental protocol for its determination.

Physicochemical Profile

A compound's fundamental physical properties are the primary determinants of its solubility behavior. The characteristics of this compound, a yellow crystalline solid, are summarized below.[1]

| Property | Value | Source |

| CAS Number | 403-66-7 | [1][2][3] |

| Molecular Formula | C₇H₄F₃NO₂S | [1][3][4] |

| Molecular Weight | 223.17 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 41-43°C | [1] |

| Boiling Point | 222-224°C | [1] |

| XLogP3-AA | 3.5 | [3] |

The high XLogP3-AA value suggests a strong lipophilic (fat-loving) character, predicting poor solubility in aqueous media and high solubility in nonpolar organic solvents.[3]

Principles of Solubility: A Molecular Perspective

The solubility of this compound is dictated by the interplay of its distinct functional moieties, governed by the principle of "like dissolves like."[5][6]

-

Benzene Ring: The aromatic core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents like toluene and hexane.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions, suggesting some affinity for polar solvents.

-

Trifluoromethylthio Group (-SCF₃): This group is highly lipophilic and hydrophobic due to the fluorine atoms. It significantly contributes to the molecule's overall nonpolar character and limits its interaction with polar protic solvents like water.

The molecule's overall character is a balance between the polar nitro group and the dominant lipophilicity of the trifluoromethylthio-substituted benzene ring. This predicts general insolubility in water and good solubility in a range of common organic solvents.[1]

Solubility Profile in Common Laboratory Solvents

The following table summarizes the observed and predicted solubility of this compound. This data is essential for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purifications.

| Solvent Class | Solvent | Predicted/Observed Solubility | Rationale & Field Insights |

| Polar Protic | Water | Insoluble | The high lipophilicity of the -SCF₃ group and the benzene ring outweighs the polarity of the -NO₂ group, preventing effective solvation by water molecules.[1] |

| Methanol / Ethanol | Soluble | While protic, these alcohols have significant nonpolar alkyl character that can solvate the aromatic ring and -SCF₃ group, while the hydroxyl group interacts with the nitro group.[1] | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity effectively solvates the nitro group, and its methyl groups interact favorably with the nonpolar parts of the molecule.[1] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. It is an excellent choice for creating stock solutions. | |

| Acetonitrile (ACN) | Soluble | ACN is a common solvent in reversed-phase chromatography and is effective at dissolving moderately polar to nonpolar compounds. | |

| Dichloromethane (DCM) | Highly Soluble | DCM's polarity is well-suited to dissolve compounds with both polar and nonpolar features. It is a common choice for extractions.[7] | |

| Tetrahydrofuran (THF) | Highly Soluble | THF's ether structure and cyclic nature make it an excellent solvent for a wide range of organic molecules. | |

| Nonpolar | Toluene / Benzene | Highly Soluble | The aromatic nature of these solvents allows for strong π-stacking interactions with the compound's benzene ring, leading to excellent solubility.[6] |

| Diethyl Ether | Soluble | A common solvent for extraction, its nonpolar character and small dipole moment effectively solvate the molecule.[6] | |

| Hexane / Heptane | Sparingly Soluble to Soluble | As purely aliphatic hydrocarbons, these are the least polar solvents. While solubility is expected, it may be lower than in aromatic or polar aprotic solvents. Often used as an anti-solvent for crystallization. |

Experimental Workflow for Quantitative Solubility Determination

To ensure reproducibility and accuracy, a standardized protocol is essential. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. The workflow below outlines a self-validating system from preparation to analysis.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

Causality: This protocol is designed to measure the thermodynamic equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent under stable conditions. Each step is critical for achieving an accurate and reproducible result.

-

Preparation of Vials:

-

Add an excess of solid this compound (approx. 10-20 mg) to a 2 mL glass vial. Rationale: Using an excess of solid ensures that the solution reaches saturation.

-

Accurately pipette 1.0 mL of the desired test solvent into the vial. Rationale: A precise volume is required for an accurate final concentration calculation.

-

-

Equilibration:

-

Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the slurry for 24 hours. Rationale: 24 hours is typically sufficient for most compounds to reach thermodynamic equilibrium. For compounds with slow dissolution kinetics, a 48-hour time point should also be tested to confirm that the solubility value has plateaued.

-

-

Sample Clarification:

-

Remove the vial from the shaker and let it stand for at least 1 hour to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at 10,000 rpm for 10 minutes is recommended. Rationale: It is critical to separate the saturated supernatant from the excess solid without altering the equilibrium.

-

Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents). Rationale: Filtration removes any remaining microscopic particles that could falsely elevate the measured concentration.

-

-

Quantification (via HPLC-UV):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution.

-

Accurately dilute the filtered, saturated sample with the mobile phase so that its theoretical concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto an HPLC system equipped with a UV detector.

-

Calculate the concentration in the diluted sample by interpolating from the calibration curve. Back-calculate to determine the original concentration (the solubility) in the undiluted sample.

-

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat.[2][8]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][9] Avoid contact with skin and eyes.[8] Keep away from sources of ignition.[2]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[2][9]

Conclusion